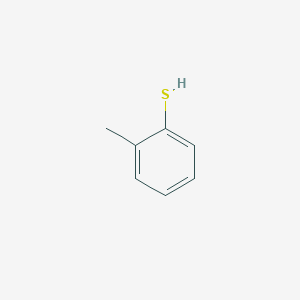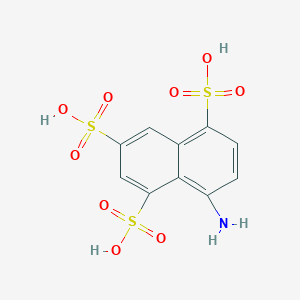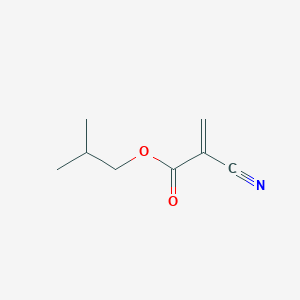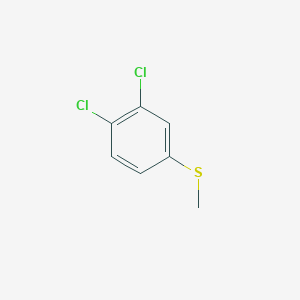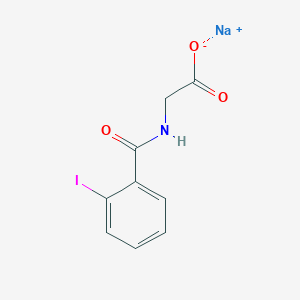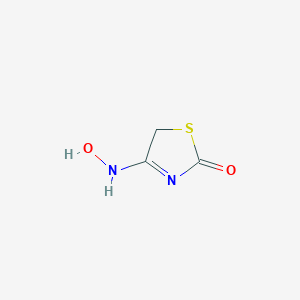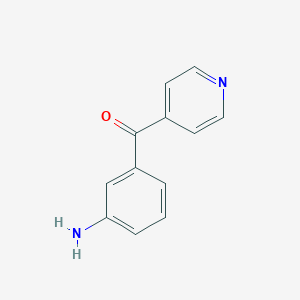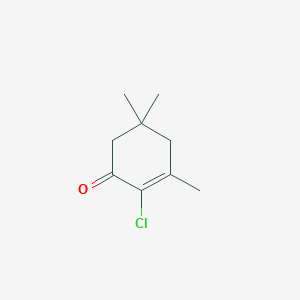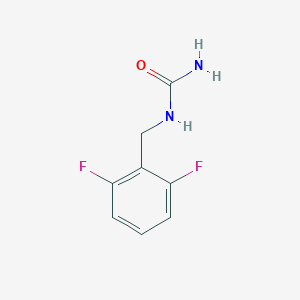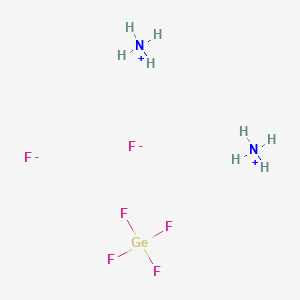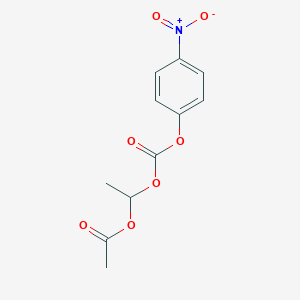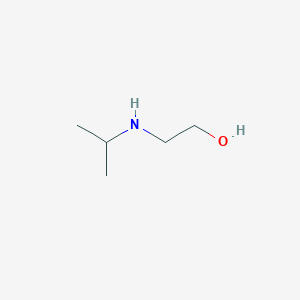![molecular formula C11H13NO B091105 (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine CAS No. 17910-25-7](/img/structure/B91105.png)
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine, also known as THBA-NH2, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. Studies have shown that (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine can inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which has been linked to beneficial effects on mood, cognition, and behavior.
Wirkmechanismus
The mechanism of action of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves its ability to inhibit MAO activity. MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine binds to the active site of MAO and prevents it from metabolizing these neurotransmitters, leading to an increase in their levels and potential therapeutic effects.
Biochemische Und Physiologische Effekte
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have various biochemical and physiological effects, including an increase in dopamine and serotonin levels, as well as an increase in the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine in lab experiments is its ability to selectively inhibit MAO-A over MAO-B, which can help to avoid unwanted side effects. However, (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has a relatively low yield and can be difficult to synthesize, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have neuroprotective effects, which may help to prevent or slow the progression of these diseases. Another area of interest is its potential use in the development of new antidepressant and anxiolytic drugs, as its ability to increase dopamine and serotonin levels may have therapeutic benefits for these conditions. Finally, further research is needed to optimize the synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine and to explore its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves a multi-step process that starts with the preparation of 5-nitrosalicylaldehyde, which is then reacted with 1,2,3,4-tetrahydrobenzo[7]annulene to form the intermediate THBA-NO. THBA-NO is then reduced with sodium borohydride to form (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. The yield of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine is typically around 50%.
Eigenschaften
CAS-Nummer |
17910-25-7 |
|---|---|
Produktname |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,13H,2,4,6,8H2/b12-11- |
InChI-Schlüssel |
ADICYZCHPFSRFC-QXMHVHEDSA-N |
Isomerische SMILES |
C1CC/C(=N/O)/C2=CC=CC=C2C1 |
SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
Kanonische SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
Synonyme |
6,7,8,9-TETRAHYDROBENZO[7]ANNULEN-5-ONE OXIME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




